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Cat. No.: B1265805 Get Quote

A Comparative Guide on the Quantum Yield of Benzophenone Dimethyl Ketal (DMPA) and

Other Photoinitiators

In the field of photopolymerization, critical for applications ranging from advanced

manufacturing to drug delivery and tissue engineering, the efficiency of the photoinitiator is a

paramount concern. Benzophenone Dimethyl Ketal, also known as 2,2-dimethoxy-2-

phenylacetophenone (DMPA) or under the trade name Irgacure 651, is a widely utilized Norrish

Type I photoinitiator. This guide provides an objective comparison of the quantum yield of

DMPA with other common photoinitiators, supported by experimental data and methodologies

to assist researchers, scientists, and drug development professionals in their selection process.

Performance Comparison of Photoinitiators
The quantum yield (Φ) of a photoinitiator is a critical measure of its efficiency, representing the

number of initiating radicals produced per photon absorbed. A higher quantum yield generally

translates to a more efficient and rapid polymerization process. Photoinitiators are broadly

classified into two types based on their mechanism of radical generation.

Norrish Type I (α-Cleavage): These photoinitiators undergo unimolecular bond cleavage

upon absorption of light to form two radical fragments, both of which can potentially initiate

polymerization. DMPA is a classic example of a Type I photoinitiator.

Norrish Type II (Hydrogen Abstraction): These photoinitiators, such as benzophenone,

require a co-initiator or synergist (typically a tertiary amine) to generate radicals. Upon
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excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, creating a

radical from the co-initiator that initiates polymerization.[1]

The following table summarizes the quantum yields for DMPA and a selection of other

commonly used photoinitiators.

Photoinitiator
Class

Specific
Compound

Common
Trade Name

Quantum Yield
(Φ)

Notes

Norrish Type I

2,2-Dimethoxy-2-

phenylacetophen

one

Irgacure 651,

DMPA
~0.3 - 0.5

Efficient α-

cleavage upon

UV exposure.

Norrish Type I

1-

Hydroxycyclohex

yl phenyl ketone

Irgacure 184 0.3 - 0.5

A common

benchmark for

Type I

photoinitiators.

Norrish Type I

2-Hydroxy-2-

methyl-1-phenyl-

propan-1-one

Darocur 1173 0.3 - 0.5
Similar efficiency

to Irgacure 184.

Norrish Type I

Diphenyl(2,4,6-

trimethylbenzoyl)

phosphine oxide

TPO 0.4 - 0.9

High quantum

yield, also

absorbs at longer

UV wavelengths.

Norrish Type II Benzophenone
Benzophenone

(BP)

Varies

(dependent on

co-initiator)

Requires a

hydrogen donor

to form initiating

radicals.

Norrish Type II
Camphorquinone

(CQ)
Camphorquinone ~0.07

Commonly used

in dental resins

with a co-initiator.

[2]

Note: Quantum yields can be influenced by experimental conditions such as the solvent,

monomer system, and the wavelength of light used.
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Photochemical Mechanism of Benzophenone
Dimethyl Ketal (DMPA)
DMPA is a Norrish Type I photoinitiator, meaning it undergoes direct fragmentation upon

absorption of UV light to generate free radicals.[3] This process, known as α-cleavage, is highly

efficient and is the primary reason for its widespread use.

The initiation process can be summarized in the following steps:

Light Absorption: The DMPA molecule absorbs a photon of UV light, promoting it to an

excited singlet state.

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a

more stable triplet state.

α-Cleavage: From the triplet state, the molecule undergoes cleavage of the carbon-carbon

bond between the carbonyl group and the adjacent quaternary carbon.

Radical Formation: This cleavage results in the formation of a benzoyl radical and a

dimethoxybenzyl radical. Both of these radical species are capable of initiating the

polymerization of monomers.

Below is a diagram illustrating the photocleavage mechanism of DMPA.

DMPA (Ground State) DMPA* (Excited Triplet State)
UV Light (hν)

Benzoyl Radical + Dimethoxybenzyl Radical
α-Cleavage

Initiation of Polymerization

Click to download full resolution via product page

Caption: Photochemical cleavage of DMPA to form initiating radicals.

Experimental Protocol for Quantum Yield
Determination
The determination of the quantum yield of a photoinitiator is a crucial step in its evaluation. A

common method for measuring the quantum yield of photoinitiator consumption is through UV-
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Vis spectroscopy.[4][5]

Objective: To determine the quantum yield of decomposition (Φ) of a photoinitiator in a specific

solvent or monomer formulation upon irradiation with UV light of a known intensity.

Materials and Equipment:

UV-Vis Spectrophotometer

UV light source with a specific wavelength output (e.g., 365 nm LED or mercury lamp with

appropriate filters)

Actinometer (e.g., potassium ferrioxalate) for light source calibration

Quartz cuvettes

The photoinitiator to be tested

Appropriate solvent (e.g., acetonitrile, methanol, or the monomer system of interest)

Stirring mechanism for the cuvette (optional but recommended)

Procedure:

Light Source Calibration (Actinometry):

Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate) with a known

concentration.

Irradiate the actinometer solution in a quartz cuvette with the UV light source for a specific

period.

Measure the change in absorbance of the actinometer solution at the appropriate

wavelength using the UV-Vis spectrophotometer.

Calculate the photon flux (light intensity) of the UV source based on the known quantum

yield of the actinometer and the measured absorbance change.
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Sample Preparation:

Prepare a solution of the photoinitiator in the desired solvent or monomer at a

concentration that gives an initial absorbance of approximately 1.0 at the wavelength of

irradiation.

Photolysis Experiment:

Place the photoinitiator solution in a quartz cuvette and place it in the UV-Vis

spectrophotometer.

Record the initial absorbance spectrum of the solution.

Irradiate the solution with the calibrated UV light source for a set period.

At regular intervals, stop the irradiation and record the full UV-Vis absorbance spectrum.

Continue this process until a significant portion of the photoinitiator has been consumed.

Data Analysis:

From the recorded spectra, determine the concentration of the photoinitiator at each time

point by applying the Beer-Lambert law at a wavelength where the photoinitiator absorbs

and the photoproducts do not (or where their interference is minimal).

Plot the concentration of the photoinitiator versus the number of photons absorbed by the

solution at each time point. The number of absorbed photons is calculated from the photon

flux and the absorbance of the solution.

The initial slope of this plot gives the quantum yield of photoinitiator consumption.

The following diagram outlines the general workflow for determining the quantum yield of a

photoinitiator.
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Caption: Experimental workflow for quantum yield determination.
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Conclusion
Benzophenone Dimethyl Ketal (DMPA) is an efficient Norrish Type I photoinitiator with a

quantum yield comparable to other widely used α-cleavage photoinitiators. Its primary

advantages lie in its high efficiency of radical generation without the need for a co-initiator,

making it a versatile choice for a variety of photopolymerization applications. When selecting a

photoinitiator, researchers should consider not only the quantum yield but also other factors

such as the absorption spectrum, solubility in the monomer system, and potential for side

reactions. The experimental protocols outlined in this guide provide a framework for the direct

comparison of different photoinitiators under specific application conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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